

Comprehensive Technical Guide: C-Reactive Protein in Innate Immunity Pattern Recognition

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Compound Focus: C-Reactive Protein (CRP) (77-82)

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Introduction to CRP Fundamentals

C-reactive protein (CRP) represents a prototypical pattern recognition molecule within the innate immune system, functioning as a critical first-line defense mechanism against pathogenic invaders and damaged host cells. As a member of the **pentraxin protein family**, CRP exhibits evolutionary conservation across species, indicating its fundamental biological importance in host defense mechanisms. This plasma protein, predominantly synthesized by hepatocytes in response to inflammatory cytokines, particularly **interleukin-6 (IL-6)**, demonstrates remarkable dynamic range, with concentrations capable of increasing up to 1000-fold during acute phase responses [1] [2]. CRP was first identified in 1930 by Tillett and Francis through its calcium-dependent binding to the C-polysaccharide of *Streptococcus pneumoniae*, establishing its role as the original pattern recognition receptor (PRR) to be discovered [2].

The significance of CRP extends far beyond its utility as a nonspecific inflammatory biomarker. Contemporary research has revealed that CRP participates actively in **immune surveillance**, **pathogen clearance**, and **inflammatory modulation** through sophisticated molecular mechanisms. CRP functions as a soluble pattern recognition receptor that circulates in the bloodstream and rapidly localizes to sites of tissue damage or infection, where it recognizes specific molecular patterns on pathogens and damaged cells [3]. Through its ability to **activate complement cascades** and **promote phagocytosis**, CRP establishes a crucial bridge between innate immune recognition and subsequent effector responses, positioning it at the interface of innate and adaptive immunity [3].

Recent advances have illuminated the complex structural biology of CRP and its relationship to function, particularly the discovery that CRP exists in distinct conformational isoforms with potentially **opposing biological activities**. This guide provides a comprehensive technical resource for researchers and drug development professionals, integrating fundamental principles with cutting-edge research findings to facilitate a deeper understanding of CRP's role in innate immunity and its implications for therapeutic development.

Molecular Structure and Basic Biology

Structural Characteristics

CRP displays a characteristic **pentameric symmetry** arranged in a cyclic organization around a central pore, forming a discoid structure with approximate molecular weight of 115 kDa [1]. Each of the five identical subunits contains 206-224 amino acids (depending on cleavage of the signal peptide) and exhibits a **jelly-roll β -sandwich fold** topology, a structural motif shared among pentraxin family members [1]. The tertiary organization creates two distinct functional faces: the **recognition face** (B-face) contains a deep pocket that binds phosphocholine (PC) in a calcium-dependent manner, while the **effector face** (A-face) mediates interactions with complement components and Fc gamma receptors [1].

Table 1: Structural Characteristics of Human CRP

Parameter	Characteristics	Functional Significance
Quaternary Structure	Cyclic pentamer	Stability, multivalent binding
Molecular Weight	~115 kDa (pentamer)	Plasma distribution
Subunits	5 identical 206 aa polypeptides	Structural symmetry
Calcium Binding	2 Ca ²⁺ ions per subunit	PC-binding site stabilization
Key Domains	PC-binding face, effector face	Ligand recognition, immune effector activation

Parameter	Characteristics	Functional Significance
Stabilizing Bonds	Intra-subunit disulfide bond (Cys36-Cys97)	Structural integrity

Each protomer within the pentameric structure contains a binding pocket that coordinates **two calcium ions**, which are essential for maintaining the structural integrity of the recognition face and facilitating phosphocholine binding [1]. The calcium-dependent binding pocket incorporates key residues including **Phe-66** and **Glu-81**, which mediate hydrophobic interactions and electrostatic contacts with the phosphocholine ligand [1]. Notably, human CRP lacks glycosylation sites and inter-subunit covalent bonds, with pentamer stability maintained primarily through non-covalent interactions and the presence of a single conserved disulfide bond within each subunit (Cys36-Cys97) that stabilizes the protomer fold [1].

Biosynthesis and Regulation

CRP production occurs primarily in **hepatocytes** under transcriptional control by the cytokine IL-6, with additional modulation by IL-1 β [2]. The human CRP gene is located on chromosome 1 (1q23.2) and contains several regulatory elements that mediate its dramatic induction during the acute phase response [4]. Under basal conditions, CRP circulates at concentrations typically below 3 mg/L in healthy individuals, but these levels can escalate rapidly within **4-6 hours** of inflammatory stimulation, peaking at approximately **48 hours** with concentrations potentially exceeding 500 mg/L in severe inflammation [2].

The rapid induction kinetics and short plasma **half-life (approximately 19 hours)** make CRP an ideal marker for monitoring inflammatory status and response to therapy [2]. Beyond hepatic synthesis, emerging evidence indicates that **extrahepatic production** of CRP may occur in various cell types including macrophages, vascular cells, adipocytes, and peripheral blood mononuclear cells, though the quantitative contribution and functional significance of locally produced CRP remains an active research area [5]. Genetic studies have identified numerous polymorphisms that influence baseline CRP levels, with recent genome-wide association studies identifying **266 independent loci** associated with CRP concentration, explaining approximately 16.3% of the variance in CRP levels [4].

Pattern Recognition Mechanisms

Ligand Recognition Specificity

CRP functions as a **soluble pattern recognition receptor** with remarkable binding versatility, enabling it to identify a diverse array of molecular patterns associated with pathogens and damaged host cells. The canonical and most extensively characterized CRP ligand is **phosphocholine (PC)**, a constituent of microbial cell walls and eukaryotic cell membranes that becomes exposed during cellular damage or death [6] [1]. PC binding occurs in a calcium-dependent manner through the recognition face of CRP, with each subunit capable of engaging one PC molecule [1]. Beyond PC, CRP demonstrates binding capacity for various other molecular structures including **phosphatidylcholine, chromatin, histones, small nuclear ribonucleoproteins, fibronectin, laminin, and galactans** [1] [5].

The molecular basis for CRP's pattern recognition specificity stems from its ability to discriminate between exposed molecular patterns that are typically hidden in healthy cells but become accessible during cellular stress, damage, or microbial invasion. For instance, CRP binds specifically to **oxidized phospholipids** but demonstrates minimal affinity for their non-oxidized counterparts, providing a mechanism for distinguishing damaged from healthy host cells [6]. This selective recognition is physiologically significant as it enables CRP to identify bacterial pathogens (which display PC in their cell walls) and apoptotic or necrotic host cells (which externalize PC-containing membrane components) while generally sparing healthy host cells [6].

Table 2: CRP Ligand Specificity and Functional Consequences

Ligand Category	Specific Examples	Binding Site	Biological Consequence
Microbial Components	Pneumococcal C-poly-saccharide, fungal cell walls	Recognition face (Ca ²⁺ -dependent)	Pathogen recognition and opsonization
Damaged Cell Markers	Exposed phosphocholine, oxidized phospholipids	Recognition face (Ca ²⁺ -dependent)	Clearance of apoptotic cells and cellular debris
Nuclear Components	Chromatin, histones, snRNPs	Recognition face (Ca ²⁺ -dependent)	Clearance of nuclear material in autoimmunity
Complement System	C1q	Effector face (Ca ²⁺ -independent)	Classical pathway activation

Ligand Category	Specific Examples	Binding Site	Biological Consequence
Fc Receptors	FcγRI (CD64), FcγRII (CD32)	Effector face (Ca ²⁺ -independent)	Phagocyte activation and immune complex clearance

Complement Activation Mechanisms

CRP activates the **classical complement pathway** through direct interaction with C1q, the recognition molecule of the classical pathway cascade [1] [2]. Recent structural insights from cryo-electron tomography have revealed that CRP forms a **rectangular platform assembled by tetrameric CRP** to effectively bind and activate the C1 complex, contrary to previous models suggesting similarity to antibody-mediated complement activation [1]. This unique activation mechanism enables CRP to initiate complement deposition on pathogen surfaces and damaged cells, generating **opsonic C3b fragments** that promote phagocytic clearance and producing **anaphylatoxins** (C3a, C5a) that amplify inflammatory responses [1].

The complement activation capacity of CRP exhibits **calcium-independent characteristics** and occurs through the effector face of the molecule, distinct from the phosphocholine-binding recognition face [1]. This structural segregation enables simultaneous ligand binding and complement activation, facilitating efficient opsonization of CRP-decorated targets. However, CRP-mediated complement activation is carefully regulated to prevent excessive inflammation and collateral tissue damage. Evidence suggests that CRP primarily activates the early stages of the complement cascade (through C4 activation) but may limit excessive membrane attack complex formation through factor H-mediated regulation [3]. This balanced complement activation profile positions CRP as a modulator of inflammatory responses rather than a simple pro-inflammatory mediator.

CRP Isoforms and Their Functional Dichotomy

Structural Interconversion

A critical advancement in CRP biology has been the recognition that CRP exists in at least three distinct conformational isoforms with potentially divergent biological activities. The native **pentameric CRP**

(pCRP) represents the principal circulating form, characterized by its stable pentameric architecture and calcium-dependent ligand binding capacity [6] [5]. Under specific conditions including exposure to activated cell membranes, oxidative environments, or inflammatory milieus, pCRP can undergo dissociation into **monomeric CRP (mCRP)** subunits [6]. This dissociation process appears to proceed through a transitional intermediate termed pCRP* (or modified CRP), which maintains pentameric quaternary structure but expresses mCRP structural characteristics [5].

The structural transition from pCRP to mCRP involves substantial conformational reorganization that exposes previously sequestered epitopes, most notably a **pro-inflammatory neoepitope** comprising amino acids 199-206 [5]. This transition can be promoted by various conditions including **acidic pH, oxidizing environments, detergents**, and interaction with **phospholipid membranes** [6] [5]. Importantly, the dissociation process is unidirectional, with mCRP incapable of spontaneously reassembling into the pentameric configuration [5]. The different physicochemical properties of these isoforms significantly impact their distribution, with pCRP being freely soluble in plasma while mCRP demonstrates hydrophobic characteristics and associates predominantly with cell membranes and extracellular vesicles [6].

Functional Specialization

The structural differences between CRP isoforms translate to striking functional divergence, with emerging evidence indicating that pCRP and mCRP may exert **opposing effects** on inflammatory processes and immune responses [6]. pCRP generally exhibits **anti-inflammatory and immunomodulatory properties**, including inhibition of platelet-activating factor, suppression of neutrophil respiratory burst, and reduction of type I interferon production in response to immune complexes [6] [7]. In contrast, mCRP demonstrates consistently **pro-inflammatory activities**, promoting leukocyte adhesion and recruitment, enhancing platelet activation, stimulating pro-inflammatory cytokine production, and amplifying complement activation [6] [5].

Table 3: Functional Comparison of CRP Isoforms

Biological Activity	Pentameric CRP (pCRP)	Monomeric CRP (mCRP)
Inflammatory Profile	Predominantly anti-inflammatory	Strongly pro-inflammatory
Complement Activation	Classical pathway, regulated	Enhanced alternative pathway

Biological Activity	Pentameric CRP (pCRP)	Monomeric CRP (mCRP)
Leukocyte Recruitment	Minimal induction	Potent inducer of adhesion molecules
Platelet Function	Inhibition of platelet activation	Synergy with platelet agonists
Macrophage Polarization	M2 (anti-inflammatory) promotion	M1 (pro-inflammatory) promotion
T-cell Polarization	Th2 response	Th1 response
Cellular Distribution	Soluble plasma protein	Membrane-associated, microparticles
Clinical Detection	Standard and hsCRP assays	Specialized techniques required

This functional dichotomy extends to effects on immune cell polarization, with pCRP promoting **M2 macrophage** and **Th2 T-cell** responses (associated with anti-inflammatory and profibrotic activities), while mCRP drives **M1 macrophage** and **Th1 T-cell** polarization (linked to pro-inflammatory responses) [6]. The biological context significantly influences which isoform predominates, with pCRP dissociation to mCRP occurring preferentially at sites of inflammation where activated cells and oxidized lipids promote conformational change [6]. This localized isoform transition creates a microenvironment where mCRP can exert pro-inflammatory effects without systemic consequences, representing a potentially important regulatory mechanism in inflammatory diseases.

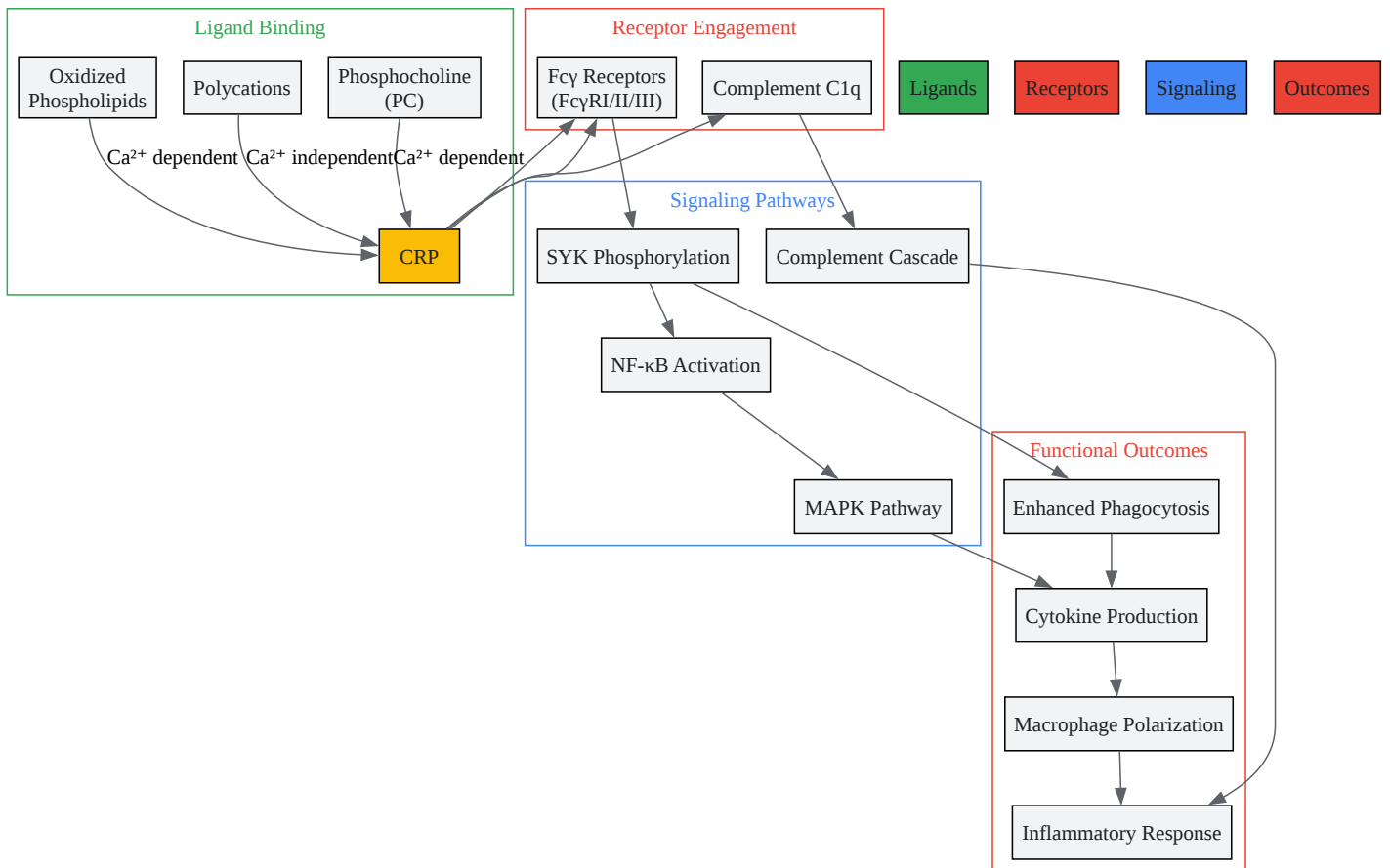
Immune Cell Signaling and Crosstalk

Fc Gamma Receptor Interactions

CRP engages with multiple classes of **Fc gamma receptors (FcγR)**, establishing direct communication with immune effector cells and modulating their functional responses. pCRP signals primarily through **FcγRI (CD64)** and **FcγRII (CD32)** on leukocytes, triggering intracellular signaling cascades that influence inflammatory responses [6]. These interactions occur through the effector face of CRP and can activate **spleen tyrosine kinase (SYK) phosphorylation**, a key signaling node in immunoreceptor signaling pathways [6]. The specific functional outcomes of CRP-FcγR engagement vary considerably depending on

cellular context, receptor expression patterns, and CRP isoform, contributing to the pleiotropic effects observed in different experimental systems.

mCRP demonstrates distinct receptor interaction profiles, with evidence suggesting preferential binding to **FcγRIII (CD16)** and potentially other receptors that recognize its exposed neoepitopes [5]. These differential receptor interactions help explain the divergent biological activities of CRP isoforms. For instance, pCRP binding to FcγRII on monocytes, when coincident with phosphocholine ligand engagement, promotes **anti-inflammatory M2 macrophage polarization** through SYK-dependent signaling [6]. In contrast, mCRP binding to its cognate receptors stimulates **pro-inflammatory cytokine production** and enhances **leukocyte adhesion** through activation of NF-κB and MAPK signaling pathways [5]. These receptor-mediated effects position CRP as a direct modulator of innate immune cell function beyond its opsonic activities.



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CRP-Mediated Signaling Pathways: This diagram illustrates the principal ligand recognition, receptor engagement, and signaling pathways through which CRP modulates immune responses. The integration of these signals determines the net effect on inflammatory processes and immune cell functions.

Cross-Talk with Adaptive Immunity

Beyond its innate immune functions, CRP establishes important connections with adaptive immunity through multiple mechanisms. By activating complement and generating C3 cleavage products, CRP enhances **antigen presentation** and **B cell activation**, potentially bridging innate recognition with humoral immunity [3]. Additionally, CRP-mediated effects on **macrophage polarization** influence subsequent T cell responses, as M1 and M2 macrophages preferentially promote Th1 and Th2 differentiation respectively through distinct cytokine secretion patterns [6]. This cross-talk creates a coordinated immune response where innate recognition by CRP helps shape the character of adaptive immunity.

Evidence also indicates that CRP can directly influence **T cell responses** independent of antigen-presenting cells. In transendothelial migration models, pCRP promotes Th2 polarization while mCRP drives Th1 responses, demonstrating direct effects on T cell differentiation [6]. These differential T cell polarizing activities align with the macrophage polarization patterns induced by each isoform, creating coordinated innate and adaptive immune responses. In autoimmune conditions such as systemic lupus erythematosus, CRP may play a protective role by enhancing clearance of apoptotic debris and nuclear autoantigens, thereby reducing their availability for triggering autoreactive B and T cells [3]. These immunomodulatory functions position CRP as a significant regulator at the interface of innate and adaptive immunity.

Clinical Relevance and Diagnostic Applications

Measurement Methodologies

Clinical assessment of CRP employs various analytical techniques with differing sensitivity ranges and applications. **Standard CRP assays** typically measure concentrations between 10-1,000 mg/L and are optimally suited for detecting and monitoring acute inflammatory conditions such as bacterial infections [8]. **High-sensitivity CRP (hsCRP) assays** extend detection limits to approximately 0.5-10 mg/L, enabling

quantification of low-grade inflammation relevant to cardiovascular risk stratification and chronic inflammatory diseases [8]. Methodologically, CRP quantification primarily utilizes **immunoassays**, **laser nephelometry**, and **immunoturbidimetry**, with recent advances introducing reliable point-of-care testing platforms that deliver quantitative results within minutes [9].

A critical technical consideration is the selective detection of CRP isoforms by different assay formats. Standard clinical hsCRP assays primarily measure **soluble pentameric CRP** and cannot detect **microparticle-associated mCRP**, creating a significant gap in assessing the complete CRP landscape in inflammatory diseases [6]. Research techniques such as **imaging flow cytometry** with conformation-specific antibodies that distinguish pCRP from mCRP have revealed that mCRP on endothelial microparticles is elevated in peripheral artery disease patients, without correlation to soluble pCRP levels measured by standard assays [6]. This isoform-specific detection challenge has important implications for interpreting CRP measurements in research and clinical contexts, particularly regarding the development of isoform-specific biomarkers.

Table 4: Clinical Interpretation of CRP Concentrations

CRP Concentration	Interpretation	Common Clinical Associations
< 0.3 mg/dL (< 3 mg/L)	Normal	Healthy state
0.3-1.0 mg/dL (3-10 mg/L)	Normal or minor elevation	Obesity, pregnancy, diabetes, smoking, sedentary lifestyle
1.0-10.0 mg/dL (10-100 mg/L)	Moderate elevation	Autoimmune diseases, malignancies, myocardial infarction, pancreatitis
> 10.0 mg/dL (> 100 mg/L)	Marked elevation	Acute bacterial infections, major trauma, systemic vasculitis
Cardiac Risk (hsCRP)		
< 1.0 mg/L	Low cardiovascular risk	
1.0-3.0 mg/L	Moderate cardiovascular risk	
> 3.0 mg/L	High cardiovascular risk	

Disease Associations and Therapeutic Implications

CRP has established diagnostic and prognostic utility across a spectrum of conditions including **infectious diseases**, **autoimmune disorders**, **cardiovascular diseases**, and **malignancies** [9]. In cardiovascular disease specifically, hsCRP levels predict future events in apparently healthy individuals and provide prognostic information in established coronary artery disease, with levels >3 mg/L indicating high risk [8]. Genetic studies using Mendelian randomization approaches have supported causal associations between genetically

determined CRP levels and several conditions including **schizophrenia**, **chronic airway obstruction**, and **prostate cancer**, suggesting potential pathogenetic roles beyond mere association [4].

The therapeutic implications of CRP biology are increasingly recognized, with several strategies under investigation for modulating CRP's activities. These include **small molecule inhibitors** that prevent CRP binding to its ligands, **conformation-specific antibodies** that target pathological CRP isoforms while sparing protective forms, and **antisense oligonucleotides** that reduce CRP synthesis [6] [4]. Statins and other lipid-lowering agents incidentally reduce CRP levels, possibly contributing to their cardioprotective effects [9]. Additionally, emerging biological therapies targeting IL-6 signaling, such as the IL-6 receptor antagonist tocilizumab, demonstrate potent CRP-lowering effects through interruption of the primary stimulus for CRP production [9]. These therapeutic approaches highlight the translation potential of understanding CRP biology at the molecular level.

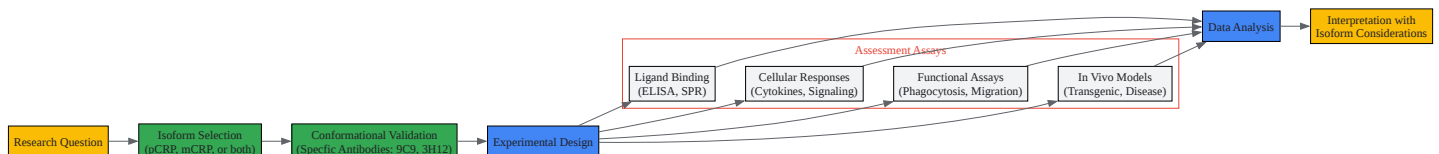
Experimental Approaches and Research Methods

Isoform-Specific Investigations

Research into CRP biology requires careful attention to isoform specificity and experimental conditions that may promote conformational changes. **Purified pCRP** for experimental use can be obtained commercially, but researchers must verify that preparations have not undergone partial dissociation during purification or storage [5]. Intentional generation of mCRP for research purposes typically involves **urea-mediated denaturation**, **heat treatment**, **acidic conditions**, or **chelation of calcium** to promote pCRP dissociation [5]. Each method produces mCRP with slightly different characteristics, requiring validation with conformation-specific antibodies such as 9C9 (pCRP-specific) and 3H12 (mCRP-specific) [5].

For cellular experiments, particularly important considerations include the potential for pCRP to dissociate into mCRP under culture conditions, especially in the presence of activated cells or oxidized lipids [6]. Control experiments should include assessment of whether biological effects persist when CRP is added to the apical versus basolateral compartments in transwell systems, as mCRP tends to associate with cell membranes while pCRP remains soluble [5]. For in vivo studies, interpretation is complicated by the rapid clearance of injected mCRP and the potential for conformational interconversion; novel approaches

including isoform-specific delivery systems or transgenic animal models may provide more definitive insights [6].



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CRP Research Workflow: This diagram outlines a systematic approach for investigating CRP biology, emphasizing the critical importance of isoform specification and validation throughout the experimental process to ensure interpretable and reproducible results.

Specific Experimental Protocols

Protocol 1: Assessment of CRP Dissociation on Lipid Microparticles This protocol evaluates the conversion of pCRP to mCRP on biological membranes, a process relevant to inflammatory sites where CRP encounters damaged cells and oxidized lipids [6].

- **Microparticle Preparation:** Isolate microparticles from TNF- α -stimulated human cardiac endothelial cells by differential centrifugation (20,000 \times g, 30 min) and characterize by nanoparticle tracking analysis.
- **CRP Incubation:** Incubate purified pCRP (50 μ g/mL) with microparticles (1 \times 10⁹ particles/mL) in calcium-containing buffer for 20 minutes at 37°C.
- **Detection:** Stain with FITC-conjugated anti-pCRP (clone 9C9) and PE-conjugated anti-mCRP (clone 3H12) antibodies. Analyze by imaging flow cytometry to quantify pCRP and mCRP on microparticles.
- **Controls:** Include pCRP alone (no microparticles) and mCRP standard to verify antibody specificity.

Protocol 2: Evaluation of Macrophage Polarization by CRP Isoforms This protocol assesses how different CRP isoforms influence macrophage differentiation, reflecting their potential to modulate

inflammatory responses [6].

- **Monocyte Isolation:** Isolate human CD14+ monocytes from peripheral blood by magnetic-activated cell sorting.
- **Differentiation:** Culture monocytes with M-CSF (50 ng/mL) for 6 days to generate monocyte-derived macrophages.
- **CRP Treatment:** Treat macrophages with pCRP (20 µg/mL) or mCRP (5 µg/mL) for 48 hours. Include phosphocholine (10 µM) where indicated to assess ligand effects.
- **Phenotype Analysis:** Analyze surface markers by flow cytometry (CD80 for M1, CD206 for M2) and measure cytokine secretion by ELISA (TNF-α, IL-12 for M1; IL-10, TGF-β for M2).
- **Signaling Investigation:** For mechanism studies, pre-treat with FcγR-blocking antibodies or SYK inhibitors before CRP addition.

Protocol 3: Measurement of mCRP on Circulating Microparticles in Patient Plasma This clinical research protocol detects mCRP associated with microparticles in patient blood, which is not measured by standard CRP assays [6].

- **Sample Collection:** Collect blood into citrate tubes and process within 2 hours to obtain platelet-poor plasma by sequential centrifugation (2,500 × g for 15 min, then 13,000 × g for 2 min).
- **Microparticle Capture:** Incubate plasma with annexin V-coated magnetic beads to capture phosphatidylserine-expressing microparticles.
- **Immunostaining:** Label captured microparticles with cell-specific antibodies (CD31+/CD41- for endothelial microparticles) and anti-mCRP antibody.
- **Quantification:** Analyze by imaging flow cytometry, gating on Annexin V+ events and quantifying mCRP fluorescence intensity on specific microparticle populations.
- **Data Normalization:** Express results as mCRP+ microparticles per microliter of plasma or ratio of mCRP+ to total microparticles.

Conclusion and Future Directions

The multifaceted roles of CRP in innate immunity extend far beyond its historical perception as a simple inflammatory biomarker. As a **pattern recognition receptor** with evolutionarily conserved functions, CRP participates in critical immune processes including pathogen recognition, complement activation, phagocyte recruitment, and clearance of damaged cells. The recent recognition of functionally distinct CRP isoforms with potentially **opposing biological activities** has resolved many apparent contradictions in the CRP literature and opened new avenues for therapeutic intervention. The dynamic interconversion between pCRP

and mCRP represents a potentially important regulatory mechanism in inflammatory diseases, with pCRP generally exerting anti-inflammatory effects while mCRP promotes pro-inflammatory responses.

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